Piroctone
Overview
Description
Piroctone, also known as this compound olamine, is a hydroxamic acid derivative widely used in the treatment of fungal infections. It is particularly known for its effectiveness in anti-dandruff shampoos and other scalp care products. This compound olamine is the ethanolamine salt of this compound and was first synthesized in 1979 by Schwarzkopf-Henkel in Germany .
Preparation Methods
The preparation of piroctone olamine involves several synthetic routes. One common method includes the Friedel-Crafts acylation reaction using 3,5-trimethyl hexanoyl chloride and methyl isovalerate as raw materials, with aluminum trichloride as a catalyst. This reaction produces 3,7,9-tetramethyl-2-decene-5-keto acid methyl ester, which is then cyclized to form 4-methyl-6-(2,4-trimethyl pentyl)-2-pyrone. The final step involves hydroxylamine hydrochloride to synthesize 1-hydroxy-4-methyl-6-(2,4-trimethyl pentyl)-2-pyridone, which is then reacted with ethanolamine to form this compound olamine .
Chemical Reactions Analysis
Piroctone olamine undergoes various chemical reactions, including:
Oxidation: this compound olamine can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound olamine.
Substitution: this compound olamine can undergo substitution reactions, particularly at the pyridone ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Piroctone olamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving hydroxamic acids and their derivatives.
Biology: this compound olamine is studied for its antifungal properties and its ability to inhibit the growth of various fungi.
Medicine: It is widely used in the treatment of dandruff and seborrheic dermatitis.
Mechanism of Action
Piroctone olamine exerts its effects by disrupting the cell membrane of fungi, thereby inhibiting their energy metabolism and ability to take in oxygen. This leads to the death of the fungal cells and clears up the infection. It specifically targets the synthesis of ergosterol, a key component of the fungal cell membrane .
Comparison with Similar Compounds
Piroctone olamine is often compared with other antifungal agents such as:
Ketoconazole: Both compounds are effective against dandruff, but some studies suggest that this compound olamine may be slightly more effective.
Zinc pyrithione: This compound olamine is used as a replacement for zinc pyrithione, which was banned in the EU due to environmental toxicity concerns.
Ciclopirox: This compound olamine and ciclopirox share structural similarities, particularly in their pyridone rings, and both inhibit ergosterol synthesis.
This compound olamine stands out due to its low toxicity, good solubility in various solvents, and compatibility with other ingredients in personal care formulations .
Properties
CAS No. |
50650-76-5 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3 |
InChI Key |
OIQJEQLSYJSNDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
melting_point |
108.0 °C |
Key on ui other cas no. |
50650-76-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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